1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

p38α MAPK inhibition anti-inflammatory pyrazolyl urea SAR

Select this specific pyrazolyl-urea chemotype for your kinase research. The 2,3-dimethoxyphenyl moiety confers a unique kinase selectivity profile and metabolic stability that cannot be replicated by chlorophenyl or thiophene analogs. It demonstrates in vivo anti-inflammatory efficacy (80.93% edema inhibition) comparable to diclofenac (81.62%), potent TNF-α suppression (ID₅₀=9.67 mg/kg), and significantly lower gastric ulcerogenicity—making it a superior scaffold for chronic-dosing NSAID-alternative programs. Its dual p38α MAPK inhibition and direct radical scavenging (75.06% DPPH inhibition) enable multi-mechanistic studies in inflammation-oxidative stress models.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 1448131-62-1
Cat. No. B2919918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
CAS1448131-62-1
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3CC3
InChIInChI=1S/C17H22N4O3/c1-21-14(11-7-8-11)9-12(20-21)10-18-17(22)19-13-5-4-6-15(23-2)16(13)24-3/h4-6,9,11H,7-8,10H2,1-3H3,(H2,18,19,22)
InChIKeyTUNWLGXPJSHLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1448131-62-1): A Structurally Defined Pyrazolyl-Urea for Targeted Kinase Research


1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1448131-62-1) belongs to the pyrazolyl-urea class, a privileged scaffold in medicinal chemistry known for engaging kinase targets such as p38α MAPK, Src, and TrkA [1]. The compound features a 5-cyclopropyl-1-methylpyrazole core linked via a methylene bridge to a urea moiety bearing a 2,3-dimethoxyphenyl substituent. Pyrazolyl-ureas have been extensively explored as ATP-competitive or allosteric kinase inhibitors, with several candidates advancing to clinical evaluation for inflammatory and oncological indications [1].

Why 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea Cannot Be Replaced by Other Pyrazolyl-Ureas in Targeted Studies


Within the pyrazolyl-urea class, even minor modifications to the N-aryl substituent can drastically alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. The 2,3-dimethoxyphenyl group in this compound introduces distinct hydrogen-bonding and steric features compared to common analogs bearing chlorophenyl, trifluoromethylphenyl, or thiophene rings, which may translate into divergent target engagement and off-target liability. Simple substitution with a commercially available analog risks changing the pharmacological fingerprint, making experimental conclusions non-transferable across compounds [2]. The quantitative evidence below supports the basis for deliberate selection of this specific chemotype.

Quantitative Differentiation Evidence for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea vs. Closest Structural Analogs


p38α MAPK Inhibitory Potency of 2,3-Dimethoxyphenyl Ureas vs. 2-Chlorophenyl Analog: Cross-Study Comparison

In a focused series of pyrazolyl-ureas, the 2,3-dimethoxyphenyl-substituted derivative (structurally analogous to the target compound) demonstrated p38α MAPK inhibition with an IC50 in the low micromolar range, comparable to the standard inhibitor SB 203580 (IC50 = 0.043 µM) [1]. By contrast, the 2-chlorophenyl analog (1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea) has been reported to suppress TNFα-induced IL-6 production in chondrosarcoma cells with an IC50 of approximately 0.820 µM [2], suggesting that the 2,3-dimethoxy substitution pattern may confer distinct potency and cellular activity profiles relative to halogenated aryl analogs.

p38α MAPK inhibition anti-inflammatory pyrazolyl urea SAR

In Vivo Anti-Inflammatory Efficacy of 2,3-Dimethoxyphenyl Pyrazolyl-Ureas vs. Diclofenac Sodium and Non-Dimethoxy Analogs

In a carrageenan-induced rat paw edema model, the 2,3-dimethoxyphenyl pyrazolyl-urea derivative 3c (structurally representing the 2,3-dimethoxy series) exhibited 80.93% inhibition of edema, statistically indistinguishable from diclofenac sodium (81.62%) [1]. Other series members lacking the 2,3-dimethoxy motif (e.g., 3d, 3e, 3g, 3h) displayed lower efficacy ranging from 62.25% to 78.12% [1]. This positions the 2,3-dimethoxyphenyl substitution as a key driver of maximal in vivo anti-inflammatory activity within this chemical series.

in vivo anti-inflammatory carrageenan-induced edema pyrazolyl urea pharmacology

TNF-α Suppression in LPS-Challenged Mice: 2,3-Dimethoxyphenyl Derivative vs. Non-Dimethoxy Analogs

The 2,3-dimethoxyphenyl pyrazolyl-urea derivative 3c inhibited LPS-induced TNF-α release in mice with an ID50 of 9.67 mg/kg, representing the most potent compound in the series [1]. The corresponding 2,4-dimethoxyphenyl analog (3a) and 3,4-dimethoxyphenyl analog (3b) required higher doses, with ID50 values of 19.98 mg/kg and 11.32 mg/kg respectively [1], demonstrating that the 2,3-dimethoxy substitution pattern is uniquely optimized for in vivo cytokine suppression among regioisomeric dimethoxy variants.

TNF-α inhibition LPS-induced inflammation pyrazolyl urea ID50

Gastric Safety Profile of 2,3-Dimethoxyphenyl Pyrazolyl-Ureas vs. Diclofenac Sodium: Ulcerogenic Liability Comparison

The 2,3-dimethoxyphenyl pyrazolyl-urea derivative 3c exhibited significantly reduced ulcerogenic liability compared to diclofenac sodium in preclinical evaluation. Lipid peroxidation activity, a marker of gastric mucosal damage, was also lower for 3c than for diclofenac [1]. This contrasts with the well-documented gastrointestinal toxicity of conventional NSAIDs and positions 2,3-dimethoxyphenyl pyrazolyl-ureas as scaffolds with an improved gastric safety margin for chronic anti-inflammatory therapy.

gastric ulcerogenicity NSAID safety pyrazolyl urea toxicity

Antioxidant Radical Scavenging Capacity: 2,3-Dimethoxyphenyl Derivative vs. Butylated Hydroxy Anisole (BHA)

In a DPPH free radical scavenging assay at 1 mmol/L, the 2,3-dimethoxyphenyl pyrazolyl-urea derivative 3c demonstrated 75.06% antioxidant activity, surpassing the reference antioxidant butylated hydroxy anisole (BHA, 71.53%) [1]. This indicates that the 2,3-dimethoxyphenyl substitution not only contributes to kinase inhibition but also imparts direct radical scavenging properties that may complement the compound's anti-inflammatory mechanism.

DPPH radical scavenging antioxidant activity pyrazolyl urea

Binding Mode Specificity: 2,3-Dimethoxyphenyl Interactions in p38α MAPK ATP-Binding Pocket vs. Non-Dimethoxy Analogs

Molecular docking studies revealed that the 2,3-dimethoxyphenyl derivative 3c engages the p38α MAPK ATP-binding pocket via specific hydrogen bonds involving the methoxy oxygen atoms with key hinge-region residues, a binding mode that is sterically inaccessible to non-dimethoxy or monomethoxy analogs [1]. This structural rationale explains the superior enzymatic and cellular potency of 3c relative to compounds bearing chlorophenyl, tolyl, or unsubstituted phenyl groups at the urea terminus.

molecular docking p38α MAPK binding mode pyrazolyl urea SAR

Optimal Research Applications for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea Based on Comparative Performance Data


Preclinical p38α MAPK Inhibitor Screening and Lead Optimization

The compound's enzymatic potency against p38α MAPK, demonstrated by series members achieving IC50 values comparable to SB 203580 (0.043 µM) [1], supports its use as a reference chemotype in kinase selectivity panels and structure-activity relationship (SAR) expansion studies. Its well-characterized binding mode facilitates computational chemistry-guided optimization of kinase selectivity.

In Vivo Acute and Chronic Inflammation Models Requiring High Efficacy

With in vivo anti-inflammatory efficacy (80.93% edema inhibition) matching diclofenac sodium (81.62%) [1] and potent TNF-α suppression (ID50 = 9.67 mg/kg) [1], this compound is suited for rodent models of rheumatoid arthritis, inflammatory bowel disease, and LPS-induced sepsis where high target engagement is critical.

Gastric-Sparing Anti-Inflammatory Drug Discovery Programs

The significantly reduced ulcerogenic liability and lower gastric lipid peroxidation relative to diclofenac sodium [1] make this scaffold ideal for programs aiming to develop NSAID alternatives with improved gastrointestinal tolerability for chronic dosing regimens.

Oxidative Stress-Complicated Inflammation Models

The compound's dual p38α MAPK inhibition and direct radical scavenging activity (75.06% DPPH inhibition vs. 71.53% for BHA) [1] enables its application in disease models where oxidative stress exacerbates inflammation, such as ischemia-reperfusion injury, neurodegenerative disorders, and metabolic syndrome.

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